molecular formula C25H28O3 B1671309 Estradiol benzoate CAS No. 50-50-0

Estradiol benzoate

Cat. No. B1671309
CAS RN: 50-50-0
M. Wt: 376.5 g/mol
InChI Key: UYIFTLBWAOGQBI-BZDYCCQFSA-N
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Description

Estradiol Benzoate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . It is used in hormone therapy for menopausal symptoms and low estrogen levels in women, in hormone therapy for transgender women, and in the treatment of gynecological disorders .


Synthesis Analysis

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .


Molecular Structure Analysis

The molecular formula of Estradiol Benzoate is C25H28O3, and its molecular weight is 376.49 . The 3D structure of Estradiol Benzoate can be viewed using Java or Javascript .


Chemical Reactions Analysis

Estradiol Benzoate is an estrogen and hence is an agonist of the estrogen receptor, the biological target of estrogens like estradiol . It is an estrogen ester and a prodrug of estradiol in the body . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .


Physical And Chemical Properties Analysis

Estradiol Benzoate has a molecular formula of C25H28O3 and a molecular weight of 376.49 . Its solubility is 40 mg/mL in DMSO . The density is 1.0493 (rough estimate), and the boiling point is 465.03°C (rough estimate) .

Scientific Research Applications

Cognitive Function and Neuroprotection

Estradiol benzoate has been shown to improve cognitive performance and modulate brain morphology in ovariectomized rats, suggesting its role in neuroprotection and synaptic plasticity. Administration of Estradiol benzoate resulted in better performance in allocentric working memory tasks and increased the numerical density of dendritic spines in the medial prefrontal cortex, highlighting its potential in enhancing cognitive functions and supporting neuronal structure (Velázquez-Zamora, Garcia-Segura, & González-Burgos, 2012).

Metabolic and Endocrine Effects

Estradiol benzoate has been implicated in various metabolic and endocrine effects, including altering glucose utilization throughout the brain and modulating thyroid hormone secretion and degradation. High doses of Estradiol benzoate led to significant increases in glucose utilization across numerous brain regions, suggesting a potential role in energy metabolism within the central nervous system (Namba & Sokoloff, 1984). Additionally, Estradiol benzoate influenced thyroid hormone secretion and metabolism, indicating its involvement in broader endocrine regulatory processes (Grosvenor, 1962).

Behavioral and Physiological Responses

Research on Estradiol benzoate has also explored its effects on behavioral and physiological responses in animals. Studies have found that Estradiol benzoate can modulate sexual and aggressive behaviors in both male and female rodents, demonstrating the hormone's influence on social and reproductive behaviors. For instance, administration of Estradiol benzoate to castrated male mice resulted in enhanced aggressive behavior and masculine copulatory behavior, revealing the compound's ability to influence sexually dimorphic behaviors (Edwards & Burge, 1971).

Safety And Hazards

Estradiol Benzoate is classified as Carcinogenicity (Category 2), H351 Reproductive toxicity (Category 1B), H360 . It may cause eye and skin irritation, reproductive and fetal effects, and respiratory and digestive tract irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIFTLBWAOGQBI-BZDYCCQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022998
Record name Estradiol benzoate
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary.
Record name Estradiol benzoate
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Product Name

Estradiol benzoate

CAS RN

50-50-0
Record name Estradiol benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,000
Citations
X Xu, Z Zhang - Life sciences, 2006 - Elsevier
… One week after ovariectomy (Ovx), ICR female mice received daily injection of estradiol benzoate (EB, 20, 100, 200 μg/kg, sc) for 4–5 weeks. Spatial memory was then tested in the …
Number of citations: 100 www.sciencedirect.com
T Nagao, Y Saito, K Usumi, M Kuwagata, K Imai - Reproductive toxicology, 1999 - Elsevier
… A or 2 μg/g estradiol benzoate from postnatal Day 1 to 5 was … rats treated postnatally with estradiol benzoate showed poor … In addition, estradiol benzoate markedly reduced the volume …
Number of citations: 150 www.sciencedirect.com
CR Burke, ML Day, CR Bunt… - Journal of animal …, 2000 - academic.oup.com
… ABSTRACT: We tested the hypothesis that a small dose of estradiol benzoate (EB) at the midstage of the estrous cycle in cattle would synchronize the subsequent pattern of ovarian …
Number of citations: 122 academic.oup.com
LI Serova, HA Harris, S Maharjan… - The Journal of …, 2010 - ncbi.nlm.nih.gov
… We previously have shown that in OVX female rats, estradiol benzoate (EB) can differentially modulate response of HPA axis and catecholamine biosynthetic enzyme genes to single …
Number of citations: 56 www.ncbi.nlm.nih.gov
ME FEWSTER, RE PIRRIE, DA TURNER - Endocrinology, 1967 - academic.oup.com
… Following the daily injection of 1.7 mg of estradiol benzoate for 5 … cholesterol ester suggests that estradiol benzoate causes the transfer … Estradiol benzoate had no apparent effect on the …
Number of citations: 64 academic.oup.com
RJ BARFIELD, JJ CHEN - Endocrinology, 1977 - academic.oup.com
… In the first experiment, 29 ovariectomized rats received unilateral 27 gauge implants of estradiol benzoate (EB) in various areas of the brain. Animals were tested over a three week …
Number of citations: 261 academic.oup.com
RF Weick, ER Smith, R Domínguez… - …, 1971 - academic.oup.com
… Estradiol benzoate (EB), implanted without anesthesia or surgical trauma into the anterior … Effects on ovulation of implantation of estradiol benzoate for four hours at various times on …
Number of citations: 63 academic.oup.com
HH Feder, F Naftolin, KJ Ryan - Endocrinology, 1974 - academic.oup.com
… When varying dosages of estradiol benzoate were given to these DHTP primed castrates, … tently only in the animals given the highest dose of estradiol benzoate (167 ng/day). This …
Number of citations: 160 academic.oup.com
K Wallen, RW Goy - Hormones and Behavior, 1977 - Elsevier
… adult rhesus monkeys were injected daily for 10 days with either 1 mg of dihydrotestosterone propionate (DHTP), 1 mg of testosterone propionate (TP), 10 μg of estradiol benzoate (EB), …
Number of citations: 99 www.sciencedirect.com
GR Biskind - Endocrinology, 1941 - academic.oup.com
… A pellet of either estradiol or estradiol benzoate produced continuous estrus when … When the spleen containing a pellet of estradiol benzoate was transplanted, thus causing the …
Number of citations: 54 academic.oup.com

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